4-{2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethyl}-1,4-oxazepan-5-one
Description
Properties
IUPAC Name |
4-[2-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)ethyl]-1,4-oxazepan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c23-18-5-11-24-12-10-21(18)9-8-20-7-4-15-13-22(14-16(15)20)17-3-1-2-6-19-17/h1-3,6,15-16H,4-5,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDHCLCASJDPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CCN4CCOCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethyl}-1,4-oxazepan-5-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a pyridine ring and an oxazepan moiety, which are known to influence its biological interactions.
Research indicates that compounds similar to This compound may interact with various biochemical pathways:
- Neurotransmitter Modulation : The presence of the pyridine group suggests potential activity in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
- Enzyme Inhibition : Preliminary studies indicate that similar compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases .
Antinociceptive Properties
Compounds with analogous structures have shown significant antinociceptive activity in animal models. The "writhing test" has been employed to assess pain relief efficacy, indicating that this class of compounds may offer therapeutic benefits in pain management .
Antimicrobial Activity
Research has demonstrated that related compounds exhibit varying degrees of antibacterial activity. For instance, derivatives have shown effectiveness against strains like Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective effects of a compound structurally related to This compound , demonstrating significant protective effects against oxidative stress in neuronal cells.
- Anticancer Activity : Research on pyrrolo[2,3-b]pyridine derivatives has indicated promising anticancer properties through the modulation of cell cycle progression and induction of apoptosis in various cancer cell lines .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Bioavailability : The extent to which the compound reaches systemic circulation is influenced by its solubility and stability under physiological conditions.
- Metabolism : Initial studies suggest that metabolic pathways may involve cytochrome P450 enzymes, which could affect both efficacy and toxicity profiles .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent . Its structural similarity to known pharmacophores suggests possible interactions with biological targets:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds can exhibit anticancer properties by inhibiting tumor cell proliferation. Research has shown that modifications to the pyridine moiety can enhance cytotoxicity against various cancer cell lines .
- Neuropharmacology : Compounds with similar structures have been investigated for their neuroprotective effects. The incorporation of the oxazepane ring may contribute to enhanced binding affinity to neurotransmitter receptors, making it a candidate for treating neurodegenerative diseases .
Drug Development
The compound's unique structure makes it an attractive candidate for drug development:
- Lead Compound for Synthesis : The complexity of the molecule allows it to serve as a lead compound in the synthesis of analogs aimed at improving efficacy and reducing side effects. Researchers are exploring various synthetic routes to optimize its pharmacological profile .
- Targeted Drug Delivery Systems : The integration of this compound into nanocarriers is being studied for targeted delivery in cancer therapy. Encapsulation in nanoparticles may enhance bioavailability and reduce systemic toxicity .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrrolidine derivatives, including the target compound, demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that modifications to the side chains could enhance potency, suggesting further exploration into structure-activity relationships (SAR) .
Case Study 2: Neuroprotective Effects
In vitro studies assessed the neuroprotective effects of compounds similar to 4-{2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethyl}-1,4-oxazepan-5-one against oxidative stress-induced neuronal damage. Results showed that these compounds significantly reduced cell death and improved neuronal survival rates, indicating potential therapeutic applications in neurodegenerative disorders .
Chemical Reactions Analysis
Lactam Ring Reactivity
The 1,4-oxazepan-5-one ring is a seven-membered lactam. Lactams are susceptible to hydrolysis under acidic or basic conditions, yielding linear amides or amino acids. For example:
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Acid-catalyzed hydrolysis : Protonation of the lactam carbonyl enhances electrophilicity, facilitating nucleophilic attack by water to form a linear γ-amino acid derivative.
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Base-mediated ring-opening : Deprotonation of water generates hydroxide ions, attacking the carbonyl carbon to produce a carboxylate intermediate.
Relevant analogs, such as cyclo(Tyr-Pro) (PubChem CID: 371682) , demonstrate similar lactam stability profiles, with hydrolysis requiring prolonged exposure to strong acids/bases.
Bicyclic Amine Functionalization
The octahydropyrrolo[2,3-c]pyrrol system contains secondary amines that can participate in alkylation, acylation, or reductive amination. For instance:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) could yield N-alkylated derivatives.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides.
Similar bicyclic amines, such as 2-[5-(5-chloropyridin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile , have been functionalized via SN2 reactions or coupling agents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) .
Pyridinyl Substituent Reactivity
The pyridin-2-yl group is electron-deficient, enabling electrophilic aromatic substitution (e.g., nitration, halogenation) at the meta position or cross-coupling reactions (e.g., Suzuki-Miyaura). Examples include:
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Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the pyridine ring.
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Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl halides forms C–N bonds.
Compounds like perampanel (a pyridin-2-one derivative) highlight the pyridine ring’s role in directing regioselective modifications.
Ethyl Linker Modifications
The ethyl chain bridging the oxazepanone and pyrrolopyrrol systems may undergo:
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Oxidation : Using KMnO₄ or CrO₃ to form a ketone or carboxylic acid.
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Reduction : Catalytic hydrogenation (H₂/Pd) to saturate double bonds (if present).
Synthetic Pathways
Key steps in synthesizing this compound likely involve:
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Reductive amination : To form the ethyl-linked bicyclic amine (e.g., using NaBH₄, as in ).
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Lactam cyclization : Employing coupling agents like BOP to close the oxazepanone ring .
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Metal-mediated cross-coupling : Installing the pyridinyl group via Suzuki or Negishi coupling .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare its structural and functional attributes with three analogous molecules from diverse research domains.
Structural Analogues from Heterocyclic Chemistry
Compound [1] (4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one) shares a fused heterocyclic system but differs in core architecture. While the target compound employs a bicyclic pyrrolopyrrole and oxazepanone, Compound [1] integrates pyranopyrazole and oxazine moieties. The oxazine ring (six-membered) in Compound [1] contrasts with the seven-membered oxazepanone, which may confer greater conformational adaptability and altered solubility. Both compounds utilize multi-component synthetic strategies, suggesting scalable preparation routes for such frameworks .
Self-Assembling Benzimidazole-Pyridine Derivative
The self-assembling compound HL5 () features benzimidazole and pyridine units with extended ethoxy chains. While both HL5 and the target compound include pyridin-2-yl groups, HL5’s sulfamoyl and methoxyethoxy substituents enhance hydrophilicity and supramolecular interactions. This distinction highlights how side-chain engineering can tailor compounds for specific applications (e.g., self-assembly vs. receptor binding) .
Pioglitazone Metabolites
Pioglitazone’s metabolites (e.g., 2-[6-(2-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridin-3-yl]acetic acid) share pyridin-2-yl and ethyl-phenoxy linkages but replace the oxazepanone with a thiazolidinedione ring. The thiazolidinedione moiety is critical for PPAR-γ agonist activity in antidiabetic drugs, whereas the oxazepanone’s ketone may engage in different biochemical interactions (e.g., kinase inhibition). This comparison underscores how subtle changes in heterocyclic cores can redirect therapeutic mechanisms .
Comparative Data Table
*Hypothesized based on analogous syntheses in .
Key Research Findings
Synthetic Accessibility: The target compound’s pyrrolopyrrole and oxazepanone motifs may require multi-step or cascade reactions, as seen in Compound [1]’s synthesis .
Functional Group Impact: The oxazepanone’s ketone could enhance electrophilic reactivity compared to oxazine (Compound [1]) or thiazolidinedione (Pioglitazone metabolites), influencing drug metabolism .
Therapeutic Potential: The pyridin-2-yl group, common to all compared compounds, is a versatile pharmacophore. Its placement in the target compound’s rigid bicyclic system may optimize target binding specificity.
Q & A
Basic Research Question: What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis of polycyclic amines like this compound often involves multi-step protocols. Key steps include:
- Cyclization : Use dichloromethane as a solvent with diazomethane and triethylamine for ring formation under controlled temperatures (–20 to –15°C for 40–48 hours) .
- Purification : Column chromatography with ethyl acetate/hexane (1:4 ratio) is effective for isolating intermediates. Recrystallization from methanol or 2-propanol enhances purity .
- Validation : Monitor reaction progress via TLC and confirm final product purity using HPLC or NMR spectroscopy .
Advanced Research Question: How can computational chemistry optimize reaction pathways and predict structural stability?
Methodological Answer:
Advanced computational approaches are critical for reducing experimental trial-and-error:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways .
- Reaction Path Search : Use software like GRRM or IRC to map potential energy surfaces, prioritizing pathways with lower activation energies .
- Molecular Dynamics (MD) : Simulate solvent effects and conformational stability of the oxazepanone ring system to predict aggregation or degradation risks .
Basic Research Question: What analytical techniques are recommended for structural characterization?
Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms heterocyclic connectivity (e.g., pyrrolidine vs. oxazepanone rings) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities from incomplete cyclization .
- X-ray Crystallography : Resolves stereochemistry of the octahydropyrrolo[2,3-c]pyrrole core if single crystals are obtainable .
Advanced Research Question: How to address discrepancies in pharmacological activity data across studies?
Methodological Answer:
Contradictions often arise from variations in synthesis or testing protocols:
- Batch Comparison : Analyze impurity profiles (e.g., residual solvents or byproducts) using GC-MS or LC-MS .
- Biological Assay Standardization : Ensure consistent cell lines, buffer conditions (e.g., pH 6.5 ammonium acetate buffer), and control compounds .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate inter-study variability and identify confounding factors like solvent polarity or temperature gradients .
Basic Research Question: What safety protocols are essential for handling this compound?
Methodological Answer:
Follow GHS-aligned guidelines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., dichloromethane) .
- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .
Advanced Research Question: How can statistical experimental design improve yield optimization?
Methodological Answer:
Implement factorial design or response surface methodology (RSM):
- Screening Experiments : Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent ratio) affecting yield .
- Central Composite Design (CCD) : Optimize parameters like reaction time (25–30 hours for xylene reflux) and catalyst loading .
- Validation : Confirm predicted optimal conditions with triplicate runs and compare yields via regression analysis .
Advanced Research Question: What strategies mitigate challenges in scaling up synthesis?
Methodological Answer:
Scale-up requires addressing heat transfer, mixing efficiency, and solvent recovery:
- Reactor Design : Use continuous-flow systems for exothermic steps (e.g., diazomethane reactions) to improve temperature control .
- Membrane Separation : Apply nanofiltration for solvent recycling and byproduct removal, reducing waste generation .
- Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Basic Research Question: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies:
- Thermal Stress : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photooxidation of the pyridine or pyrrolidine moieties .
- Hydrolytic Stability : Test in buffers (pH 1.2–6.8) to identify pH-sensitive functional groups (e.g., oxazepanone ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
